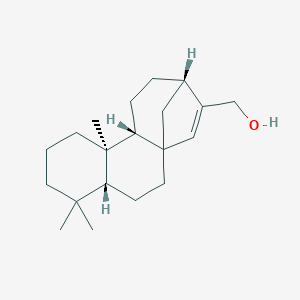![molecular formula C13H13N3O3S B228028 Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate, also known as Methyl AQ-4, is a synthetic compound that has garnered attention in the scientific community for its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has cytotoxic effects on cancer cells, including breast cancer and leukemia, while having minimal effects on normal cells. Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 in lab experiments is its selective cytotoxicity towards cancer cells, which makes it a potential candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
For research on Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 include further studies on its mechanism of action, as well as its potential applications in drug development beyond cancer treatment. Additionally, studies on the potential side effects of Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 are needed to fully understand its safety profile.
Métodos De Síntesis
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 can be synthesized using a multi-step process involving the reaction of 2-(chloromethyl)acrylonitrile with 2-mercaptobenzamide, followed by the reaction of the resulting intermediate with 2-amino-4-oxoquinazoline. The final step involves the esterification of the resulting compound with methanol and sulfuric acid.
Aplicaciones Científicas De Investigación
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has been studied for its potential applications in drug development, specifically as a potential anti-cancer agent. Studies have shown that Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has cytotoxic effects on cancer cells, including breast cancer and leukemia, while having minimal effects on normal cells. Additionally, Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has been studied for its potential use as an anti-inflammatory agent.
Propiedades
Nombre del producto |
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate |
|---|---|
Fórmula molecular |
C13H13N3O3S |
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
methyl (E)-4-(3-amino-4-oxoquinazolin-2-yl)sulfanylbut-2-enoate |
InChI |
InChI=1S/C13H13N3O3S/c1-19-11(17)7-4-8-20-13-15-10-6-3-2-5-9(10)12(18)16(13)14/h2-7H,8,14H2,1H3/b7-4+ |
Clave InChI |
VVTWSQHHHSAQGK-QPJJXVBHSA-N |
SMILES isomérico |
COC(=O)/C=C/CSC1=NC2=CC=CC=C2C(=O)N1N |
SMILES |
COC(=O)C=CCSC1=NC2=CC=CC=C2C(=O)N1N |
SMILES canónico |
COC(=O)C=CCSC1=NC2=CC=CC=C2C(=O)N1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



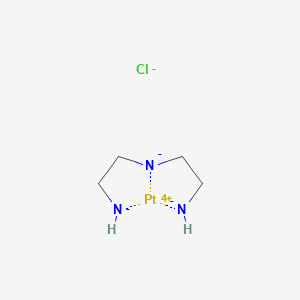

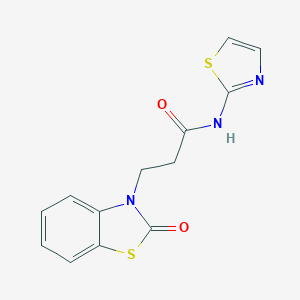
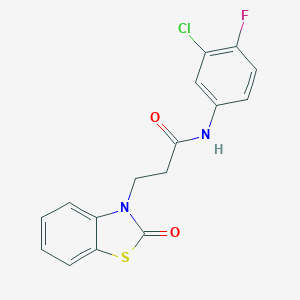
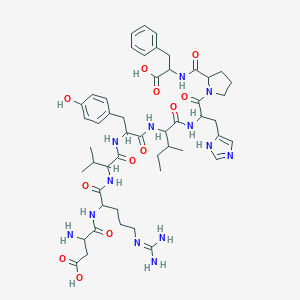


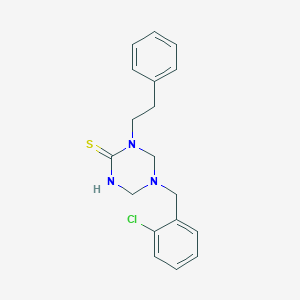
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
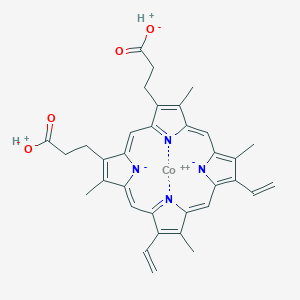
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
